C.I. Fluorescent Brightener 61

Description

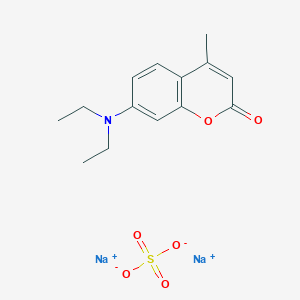

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

8066-05-5 |

|---|---|

Molecular Formula |

C14H17NNa2O6S |

Molecular Weight |

373.33 g/mol |

IUPAC Name |

disodium;7-(diethylamino)-4-methylchromen-2-one;sulfate |

InChI |

InChI=1S/C14H17NO2.2Na.H2O4S/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;;;1-5(2,3)4/h6-9H,4-5H2,1-3H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |

InChI Key |

VCVLWUCCHFGCRM-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of C.i. Fluorescent Brightener 61

Aqueous Visible-Light Photopolymerization of Acrylates

Fluorescent brighteners, when used in combination with a co-initiator like a diaryliodonium salt, can form highly efficient two-component photoinitiating systems. nih.govresearchgate.net These systems are capable of initiating the free-radical polymerization of acrylates upon exposure to near-UV or visible light. nih.gov A key advantage of this brightener-initiated photopolymerization is its ability to overcome oxygen inhibition, a common issue in free-radical polymerization, even at low light intensities. nih.govresearchgate.net The underlying photochemical mechanisms for this process have been investigated using techniques such as electron-spin resonance-spin trapping, fluorescence studies, and cyclic voltammetry. nih.gov

Photophysical and Spectroscopic Characterization of C.i. Fluorescent Brightener 61

Fundamental Principles of Fluorescence and Light-Matter Interaction

Fluorescence is a photoluminescent process wherein a molecule absorbs photons of light, exciting it to a higher electronic state, and then emits photons as it returns to its ground state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. researchgate.netosti.gov

The absorption of ultraviolet (UV) light by C.I. Fluorescent Brightener 61 and related aminocoumarins initiates the transition of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov Specifically, this involves a π-π* transition, where an electron in a π bonding orbital is promoted to an antibonding π* orbital. rsc.org This absorption typically occurs in the near-ultraviolet region of the spectrum, around 340-380 nm. researchgate.neticrc.ac.ir

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1). From this state, it returns to the ground electronic state (S0) through the emission of a photon. This emission, which constitutes the observed fluorescence, occurs in the visible blue region of the spectrum (approximately 400-450 nm), resulting in the characteristic brightening effect. researchgate.net The process is highly dependent on the molecular structure and its interaction with the surrounding environment.

Internal Conversion: This is a radiationless transition between electronic states of the same multiplicity (e.g., S1 to S0). The excess energy is dissipated as heat to the surrounding solvent molecules. For some aminocoumarins, vibronic interactions between closely-lying excited states can facilitate efficient internal conversion. rsc.org

Intersystem Crossing: This process involves a transition from an excited singlet state (S1) to a triplet state (T1). While less common for many fluorescent dyes, some aminocoumarins have been shown to undergo intersystem crossing, which can lead to phosphorescence or photochemical reactions. rsc.org

The efficiency of these non-radiative processes is influenced by factors such as molecular rigidity, solvent polarity, and temperature. For instance, in some 7-aminocoumarins, a fast flip-flop motion of the amino group in nonpolar solvents can lead to rapid non-radiative deactivation. rsc.org

Excitation and Emission Spectra Analysis of Aminocoumarin Brighteners

The excitation and emission spectra of aminocoumarin brighteners provide crucial information about their photophysical behavior. For this compound, which is a 7-(diethylamino)-4-methylcoumarin derivative, the absorption and emission are characteristic of this class of compounds. ontosight.ai

Generally, 7-aminocoumarin (B16596) derivatives exhibit strong absorption in the UV region and emit blue fluorescence. medchemexpress.comnih.gov The exact wavelengths of maximum absorption (λ_abs) and emission (λ_em) are sensitive to the molecular structure and the solvent environment. For example, 7-amino-4-(trifluoromethyl)coumarin (B1665040) has excitation and emission wavelengths of 400 nm and 490 nm, respectively. medchemexpress.com The introduction of an electron-donating amino group at the 7-position is critical for strong fluorescence. nih.govsemanticscholar.org

The following table summarizes the spectral properties of some related aminocoumarin derivatives:

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |

| 7-Amino-4-(trifluoromethyl)coumarin | 400 | 490 | Not specified |

| 7-Amino-4-methylcoumarin (AMC) | 355 | 460 | 50 mM sodium phosphate (B84403) buffer |

| 7-Aminocoumarin-4-acetic acid (ACA) | 350 | 450 | 50 mM sodium phosphate buffer |

| 3'-deac-edaADP | 430 | 477 | Not specified |

| 3'-but-edaADP | 445 | 494 | Not specified |

| 3'-mbc-edaADP | 405 | 464 | Not specified |

This table presents data for related aminocoumarin compounds to illustrate the general spectral range. Specific data for this compound may vary. nih.govmedchemexpress.comresearchgate.net

Photoisomerization Dynamics in Related Fluorescent Brighteners

Photoisomerization, a light-induced reversible transformation between two isomers, can be a significant deactivation pathway for some fluorescent molecules. In the context of coumarin-based brighteners, this often involves a trans-cis isomerization around a double bond within the molecule.

For certain coumarin (B35378) derivatives, particularly those with a stilbene-like structure, photoisomerization from a fluorescent trans isomer to a non-fluorescent cis isomer upon photoexcitation can lead to fluorescence quenching. nih.gov Theoretical studies on some coumarin-based fluorescent probes have confirmed that photoisomerization can be a spontaneous process in the excited state with a very low energy barrier. nih.gov This process is influenced by the molecular structure, with frontier orbital analysis indicating that the antibonding character of the lowest unoccupied molecular orbital (LUMO) at a C=C double bond can drive the isomerization. nih.gov

The surrounding environment can also control these dynamics. For instance, complexation with macrocycles has been shown to suppress the twisted intramolecular charge transfer (TICT) deactivation process, which is related to isomerization, thereby enhancing the fluorescence quantum yield. nih.gov The degree of isomerization is also markedly influenced by the types of substituents attached to the main molecular scaffold. researchgate.net

Influence of Molecular Structure and Substituent Effects on Photophysical Properties

The photophysical properties of aminocoumarins are highly tunable by modifying their molecular structure. The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3 or 4-positions generally leads to a redshift in both absorption and emission spectra due to an enhanced intramolecular charge transfer (ICT) process. researchgate.net

Specifically for 7-aminocoumarins, the nature of the substituent on the amino group and at other positions on the coumarin ring significantly impacts the fluorescence quantum yield and Stokes shift. researchgate.netresearchgate.net For example, increasing the electron-donating ability of the substituent at the 7-position or the electron-withdrawing strength of the substituent at the 4-position can lead to a larger Stokes shift. researchgate.net

Studies on C4-substituted 7-aminocoumarins have shown that a significant redshift in the fluorescence spectra is associated with a substantial increase in the dipole moment in the photoexcited state. researchgate.net The solvent polarity also plays a crucial role; in polar solvents, the excited state is stabilized, often leading to a further redshift of the emission spectrum. researchgate.net

Advanced Spectroscopic Techniques for Mechanistic Elucidation

A variety of advanced spectroscopic techniques are employed to unravel the complex photophysical and photochemical mechanisms of fluorescent brighteners. These methods provide insights into excited-state dynamics, structural changes, and environmental interactions.

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It provides information on the fluorescence lifetime (τf), which is sensitive to non-radiative deactivation processes. rsc.org

Transient Absorption Spectroscopy: This pump-probe technique allows for the detection of short-lived excited states, including triplet states and photoisomers, providing a more complete picture of the deactivation pathways.

Quantum Chemical Calculations (DFT and TD-DFT): Theoretical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for understanding the electronic structure of the ground and excited states. osti.govnih.gov These calculations can predict absorption and emission spectra, dipole moments, and potential energy surfaces for processes like photoisomerization, complementing experimental findings. researchgate.netnih.gov

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to study the diffusion and concentration of fluorescent molecules, providing insights into their aggregation behavior and interaction with substrates.

Raman Spectroscopy: This technique can be used to identify the main dyes in fluorescent paint samples and track their degradation during light aging. nih.gov

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Tandem Mass Spectrometry (LC-MS/MS): These analytical techniques are used for the detection and quantification of fluorescent brighteners in various matrices, including environmental and biological samples. mdpi.com

Through the application of these advanced methods, a detailed understanding of the structure-property relationships and the intricate excited-state dynamics of this compound and related compounds can be achieved.

Electron-Spin Resonance-Spin Trapping

Electron-Spin Resonance (ESR) spectroscopy, combined with spin trapping techniques, is a powerful method for detecting and identifying transient free radical species. In the context of fluorescent brighteners, this technique is crucial for investigating the photochemical mechanisms that can lead to degradation or unwanted side reactions upon exposure to light. While specific ESR spin trapping studies on this compound are not extensively documented in publicly available literature, the underlying principles can be understood from studies on related coumarin derivatives.

The photochemistry of coumarin-based compounds can involve the formation of radical intermediates, especially under conditions that promote electron transfer or homolytic bond cleavage. ESR spin trapping experiments would typically involve irradiating a solution of this compound in the presence of a spin trap, such as N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These spin traps react with any generated free radicals to form more stable nitroxide radicals, which can then be detected by ESR spectroscopy. The resulting ESR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants. For instance, the detection of hydroxyl radicals (•OH) has been reported in the photodecomposition of water using titanium dioxide, a process often enhanced by sensitizers, through the formation of characteristic spin adducts. acs.org Such studies are vital for understanding the photostability of fluorescent brighteners and their potential to induce photo-oxidative damage in the materials they are incorporated into.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is an essential technique for probing the excited-state dynamics of fluorescent molecules. This method provides information on the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. These dynamics are sensitive to the molecule's environment and can be influenced by factors such as solvent polarity and viscosity.

For coumarin dyes, including the 7-(diethylamino)-4-methylcoumarin core of this compound, time-resolved fluorescence studies have revealed complex decay kinetics. The fluorescence decay of these molecules is often multi-exponential, indicating the presence of different excited-state species or relaxation pathways. For example, studies on 7-(diethylamino)-4-trifluoromethylcoumarin (C35), a related compound, have shown that dynamic Stokes shifts are dominated by an ultrafast component with a characteristic time shorter than 50 fs, which is attributed mainly to intramolecular relaxation. acs.org The breaking of hydrogen bonds at the amino group is a very fast process embedded in the ultrafast solvent inertial relaxation. acs.org

| Compound | Environment | Fluorescence Lifetime Component | Reference |

| 7-(diethylamino)-4-trifluoromethylcoumarin (C35) | Methanol/Dimethyl Sulfoxide | Ultrafast component < 50 fs | acs.org |

| Coumarin 102 | Polar/Hydroxylic Solvents | Governed by dipolar and H-bonding interactions | nih.gov |

| CPM-labeled HSA | F127 Hydrogel | <τs> ~ 300 ps | aip.org |

| CPM-labeled HSA | Bulk Water | <τs> ~ 600 ps | aip.org |

Cyclic Voltammetry in Photochemical Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. In the context of photochemical studies of fluorescent brighteners, CV provides valuable information about the oxidation and reduction potentials of the molecule in its ground and excited states. These electrochemical parameters are crucial for understanding the feasibility of photoinduced electron transfer processes, which can be a key mechanism in both the desired function and the degradation of the brightener.

Studies on various coumarin derivatives have utilized cyclic voltammetry to correlate their electrochemical behavior with their antioxidant or radical scavenging activities. researchgate.netoup.com For instance, coumarins with ortho-catechol moieties have been shown to exhibit low oxidation potentials and high scavenging activities for free radicals. researchgate.net While a direct correlation between oxidation potential and radical scavenging capacity is not always strong, the trends are often similar. researchgate.net The electrochemical properties of coumarin derivatives have also been investigated to understand their potential as sensitizers in dye-sensitized solar cells. rsc.org

For 7-(diethylamino)-4-methylcoumarin, the parent chromophore of this compound, cyclic voltammetry would reveal its electron-donating and -accepting capabilities. The diethylamino group at the 7-position is a strong electron-donating group, which would be expected to lower the oxidation potential of the molecule, making it susceptible to photooxidation. The electrochemical data, in conjunction with spectroscopic information, allows for the construction of a comprehensive energy level diagram depicting the various electronic states and their redox potentials.

Steady-State Photolysis Investigations

Steady-state photolysis investigations are conducted to determine the quantum yield of photochemical reactions, providing a measure of the efficiency with which absorbed photons lead to a chemical change. For fluorescent brighteners, the quantum yield of photodegradation is a critical parameter that determines their photostability and long-term performance.

The photolysis of coumarin derivatives can proceed through various pathways, including isomerization, dimerization, and photooxidation. For this compound, the central ethylenic bond of the stilbene-like structure (if present in a larger molecular assembly) could undergo trans-cis isomerization upon irradiation, which can lead to a loss of fluorescence. colab.ws However, for the core 7-(diethylamino)-4-methylcoumarin structure, photolysis studies often focus on the stability of the coumarin ring itself.

A study on the photolysis of 7-methoxy coumaryl esters revealed that the reaction can proceed through both ionic and radical pathways. researchgate.net The introduction of a diethylamino group at the 7-position, as in this compound, is expected to influence the photolytic pathway due to its strong electron-donating nature. researchgate.net Another study reported that azetidinyl substitution on coumarins improved the efficiency of photorelease reactions by 2- to 5-fold compared to their 7-diethylamino analogues, suggesting that the nature of the amino substituent significantly impacts the photochemical quantum yield. colab.ws The fluorescence quantum yield of 7-(diethylamino)-4-methylcoumarin is known to be high, but its photodecomposition quantum yield is also a key factor for practical applications. researchgate.net

| Compound/System | Finding | Reference |

| 7-methoxy coumaryl esters | Photolysis proceeds via ionic and radical pathways. | researchgate.net |

| Azetidinyl-substituted coumarins | 2- to 5-fold higher photorelease efficiency than diethylamino coumarins. | colab.ws |

| 7-(diethylamino)coumarins | Higher solid-state fluorescence quantum yield (Φf(ss)=0.29–0.40) than 7-aminocoumarins (0.01). | xisdxjxsu.asia |

Computational Chemistry Approaches for Photophysical Property Prediction

Computational chemistry has become an indispensable tool for predicting and understanding the photophysical properties of fluorescent molecules, complementing experimental investigations.

Density Functional Theory (DFT) Applications in Fluorescence Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used quantum chemical methods to study the electronic structure and excited-state properties of molecules like this compound. These methods can provide detailed insights into the nature of electronic transitions, molecular orbital energies, and the influence of molecular geometry on fluorescence.

For the parent chromophore, 7-(diethylamino)-4-methylcoumarin, DFT calculations have been employed to optimize its ground and excited-state geometries. photochemcad.com The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly informative. The HOMO is typically localized on the electron-donating diethylamino group and the aromatic ring, while the LUMO is distributed over the pyrone ring of the coumarin system. The HOMO-LUMO energy gap is a key determinant of the absorption wavelength.

TD-DFT calculations can further elucidate the nature of the electronic transitions. For coumarin dyes, the lowest energy absorption band is generally attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character, from the electron-rich diethylamino group to the electron-deficient pyrone ring. This ICT character is responsible for the sensitivity of the absorption and emission spectra to the solvent polarity. photochemcad.com DFT studies can also model the effects of solvent, often using a polarizable continuum model (PCM), to provide more accurate predictions of spectroscopic properties in solution. researchgate.net

Prediction of Absorption and Emission Maxima

A significant application of computational chemistry is the prediction of absorption (λ_abs) and emission (λ_em) maxima of fluorescent dyes. TD-DFT is a popular method for this purpose due to its balance of accuracy and computational cost.

For 7-(diethylamino)-4-methylcoumarin, numerous studies have reported computationally predicted absorption and emission wavelengths. One study using TD-DFT with the B3LYP functional and the 6-31G(d) basis set predicted an absorption peak at 323 nm in the gas phase, which shifted to 351 nm in water and 338 nm in acetone. photochemcad.com Experimentally, the absorption maximum of 7-(diethylamino)-4-methylcoumarin in ethanol (B145695) is around 373 nm, with an emission maximum around 430-460 nm. xisdxjxsu.asia The discrepancy between calculated and experimental values highlights the challenges in accurately modeling solvatochromic effects and the specific choice of functional and basis set.

Despite these challenges, TD-DFT can successfully predict trends in absorption and emission upon structural modification. For a series of coumarin derivatives, it has been shown that TD-DFT calculations can reproduce the experimental shifts in absorption and fluorescence wavelengths with reasonable accuracy, often with a mean absolute error of less than 10 nm after applying a simple statistical correction. researchgate.net This predictive power is invaluable for the rational design of new fluorescent brighteners with tailored photophysical properties.

| Compound | Method | Solvent | Predicted λ_abs (nm) | Experimental λ_abs (nm) | Reference |

| 7-(diethylamino)-4-methylcoumarin | TD-DFT/B3LYP/6-31G(d) | Gas Phase | 323 | - | photochemcad.com |

| 7-(diethylamino)-4-methylcoumarin | TD-DFT/B3LYP/6-31G(d) | Water | 351 | - | photochemcad.com |

| 7-(diethylamino)-4-methylcoumarin | TD-DFT/B3LYP/6-31G(d) | Acetone | 338 | - | photochemcad.com |

| 7-(diethylamino)-4-methylcoumarin | Experimental | Ethanol | 373 | 373.25 |

Advanced Analytical Methodologies for C.i. Fluorescent Brightener 61

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the analysis of fluorescent brighteners, providing the necessary separation from other components in a sample. newclothmarketonline.com High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques employed for this purpose. newclothmarketonline.comwaters.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely established method for the separation and quantification of fluorescent whitening agents. newclothmarketonline.comvt.edu The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For compounds like C.I. Fluorescent Brightener 61, reversed-phase columns, such as a Shiseido MG C18, are often utilized. patsnap.com

The separation is typically achieved through gradient elution, where the composition of the mobile phase is varied over time to effectively resolve different compounds. patsnap.com A common mobile phase combination involves acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate. patsnap.com Detection is frequently accomplished by coupling a Diode Array Detector (DAD) for spectral confirmation and a Fluorescence Detector (FLD) for sensitive quantification. newclothmarketonline.com The DAD can scan a range of wavelengths (e.g., 210-400 nm), while the FLD is set to specific excitation and emission wavelengths tailored to the brightener, such as an excitation of 350 nm and an emission of 432 nm for stilbene-type brighteners. patsnap.com This dual-detector approach enhances the accuracy and reliability of the analysis. newclothmarketonline.com

Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Fluorescence (FLR) Detectors

UPLC represents a significant advancement over traditional HPLC, offering faster and more precise separations by using columns with smaller particle sizes (typically around 1.7 µm). waters.com This enhancement in separation efficiency requires high-performance detection systems capable of handling the rapid elution of narrow chromatographic peaks. waters.com

The combination of a Photodiode Array (PDA) detector and a Fluorescence (FLR) detector with a UPLC system provides a powerful analytical tool. conquerscientific.com

ACQUITY UPLC PDA Detector: This detector offers advanced optical capabilities, providing high-quality spectral data across a wide UV-visible range. waters.com This allows for the identification of compounds based on their unique absorption spectra and the assessment of peak purity, which is crucial for distinguishing the target analyte from impurities. waters.com

This UPLC-PDA-FLR setup is ideal for the analysis of this compound, enabling both confident identification through spectral analysis and highly sensitive quantification. conquerscientific.comwaters.com

Fluorometric Detection and Quantitative Analysis Principles

The analytical detection of this compound is fundamentally based on its inherent fluorescence. vt.edu This process involves two key steps:

Excitation: The molecule absorbs photons from an external light source, typically in the near-ultraviolet (UV) range (around 360–365 nm). This absorption excites electrons within the compound's aromatic structure to a higher energy state. vt.eduresearchgate.net

Emission: As the excited electrons return to their stable ground state, they release the absorbed energy. While a small amount of this energy is lost as heat, the majority is emitted as light at a longer wavelength, typically in the blue region of the visible spectrum (approximately 400–440 nm). vt.eduresearchgate.net

Fluorometers are instruments designed to measure this emitted fluorescence. vt.edu They consist of a light source for excitation, wavelength selectors (filters or monochromators) to isolate the specific excitation and emission wavelengths, and a detector to measure the intensity of the emitted light. vt.edu

For quantitative analysis, the intensity of the fluorescence emission is measured. Under controlled conditions, this intensity is directly proportional to the concentration of the fluorescent compound in the sample. Quantification is typically performed using an external standard method, where a calibration curve is constructed by plotting the fluorescence intensity of several standard solutions of known concentrations against their respective concentrations. newclothmarketonline.com The concentration of the brightener in an unknown sample is then determined by measuring its fluorescence intensity and interpolating the value from the calibration curve. newclothmarketonline.com

Optimization of Extraction Protocols from Complex Matrices

To accurately analyze this compound, it must first be efficiently extracted from the product matrix in which it is contained, such as textiles, paper, or detergents. The complexity of these matrices necessitates the optimization of extraction protocols to ensure high recovery of the analyte and removal of interfering substances.

A common and effective technique is ultrasonic extraction . newclothmarketonline.com This method uses high-frequency sound waves to agitate the sample in a solvent, facilitating the dissolution of the brightener. Key parameters that require optimization include:

Extraction Solvent: The choice of solvent is critical. An aqueous solution of N,N-dimethylformamide (e.g., 30%) has been shown to be effective for extracting fluorescent brighteners from textiles and paper. newclothmarketonline.com

Extraction Temperature: Temperature can influence extraction efficiency, and an optimal temperature must be determined to maximize recovery without degrading the compound. newclothmarketonline.com

Extraction Time: The duration of the ultrasonic treatment must be sufficient to ensure complete extraction of the analyte from the matrix. newclothmarketonline.com

For particularly complex samples, such as biological fluids, a sample clean-up step using Solid-Phase Extraction (SPE) may be employed following the initial extraction. mdpi.com SPE helps to remove matrix components that could interfere with the chromatographic analysis, leading to more accurate and reliable results. mdpi.com

| Parameter | Method/Condition | Purpose | Source(s) |

| Extraction Technique | Ultrasonic Extraction | To release the analyte from the solid sample matrix. | newclothmarketonline.com |

| Solvent System | 30% N,N-dimethylformamide (aqueous) | To effectively dissolve the fluorescent brightener. | newclothmarketonline.com |

| Sample Cleanup | Solid-Phase Extraction (SPE) | To remove interfering compounds from the sample extract before analysis. | mdpi.com |

| Optimization Factors | Solvent choice, temperature, time | To maximize the recovery of the analyte from the matrix. | newclothmarketonline.com |

Challenges in Analytical Characterization, including Isomer Discrimination

Despite the availability of advanced analytical methods, the characterization of this compound presents several challenges.

Photodecay: Fluorescent molecules, by their nature, are susceptible to degradation upon exposure to light. This photodecay can alter the structure of the brightener, leading to a loss of fluorescence and inaccurate quantification. vt.edu Therefore, samples and standards must be protected from light, and analyses must be conducted promptly. The measurement of fluorescence is often considered a "moving target" due to this degradation, necessitating that measurements be made relative to freshly prepared standards. vt.edu

Matrix Effects: The presence of other compounds in the sample matrix can interfere with the analysis. For instance, high concentrations of organic matter in environmental water samples can exhibit their own fluorescence, potentially masking the signal from the target brightener and complicating quantification. researchgate.net

Isomer Discrimination: Fluorescent brighteners can exist as different structural isomers—molecules with the same chemical formula but different arrangements of atoms. These isomers may have very similar physical and chemical properties, including similar chromatographic retention times and fluorescence spectra. Distinguishing and quantifying individual isomers can be exceptionally challenging and may require high-resolution chromatographic techniques and specialized detectors to achieve successful separation and identification.

Advanced Applications and Research Frontiers of C.i. Fluorescent Brightener 61

Role as Photoinitiators in Photopolymerization Processes

LED-Assisted Polymerization Systems

Recent research has demonstrated the potential of fluorescent brighteners, including coumarin-based derivatives similar in function to C.I. Fluorescent Brightener 61, as effective photoinitiators in LED-assisted polymerization systems. These systems offer a more environmentally friendly and energy-efficient alternative to traditional polymerization methods.

In one study, commercially available fluorescent brighteners were successfully used to initiate the photopolymerization of acrylates in an aqueous environment under visible light. rsc.org The system, which also included a diphenyliodonium (B167342) salt, enabled the synthesis of hydrogels with high swelling capabilities using low-intensity LED light. rsc.org This approach is particularly promising for creating tack-free waterborne coatings and hydrogels under mild irradiation conditions. rsc.org The ability of these brighteners to act as high-performance photoinitiators is attributed to their excellent near-UV-visible absorption and strong fluorescence properties. researchgate.net This brightener-initiated photopolymerization can also overcome oxygen inhibition, even at low LED light intensities. researchgate.net

Thiol-Ene Polymerizations

The application of fluorescent brighteners has been extended to thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis. Researchers have shown that fluorescent brighteners, in combination with an iodonium (B1229267) salt, can initiate the photopolymerization of trithiol-triene and trithiol-diene monomers under visible-light LED exposure. researchgate.net This method provides a green and facile route to creating hyperbranched polymers and stimuli-sensitive nanoemulsions. researchgate.net

Key advantages of this fluorescent-brightener-mediated thiol-ene polymerization include: researchgate.net

Visible Light and Aqueous Conditions: The reaction proceeds under biocompatible visible light and in aqueous environments.

High Efficiency: The process retains the robust nature of step-growth polymerization.

Eco-Friendly: It is a low-energy, photocatalyst-free, and VOC-free system.

Furthermore, the use of N-Vinylcarbazole (NVK) as an additive has been shown to enhance the efficiency of these polymerizations under sunlight, with NVK acting as both a photoinitiator and a monomer. researchgate.net This opens up possibilities for utilizing natural sunlight in coating synthesis, further enhancing the sustainability of the process.

Integration in Security and Tracer Technologies

The distinct fluorescent properties of this compound make it a valuable tool in security and tracer applications. When exposed to ultraviolet (UV) or "black" light, it emits a highly visible and vibrant blue color, while remaining relatively invisible in normal daylight. radiantcolor.com

Applications in Counterfeit Protection and Product Identification

This compound is utilized as a UV blue tracer for anti-counterfeiting and product identification. radiantcolor.com It can be incorporated into various materials, such as plastics and solvents, where it dissolves completely without leaving a noticeable particle size. radiantcolor.com This allows for the covert marking of products. These fluorescent markers are often mixed into inks for printing on documents and packaging or integrated directly into plastic materials. alpvision.com The authentication process involves observing the light emission and color-shifting effect under a specific UV or IR detector. alpvision.com

Use in Leak Detection and Process Automation

The bright fluorescence of this compound upon UV irradiation makes it an effective tracer for leak detection in various systems. radiantcolor.com Its solubility in water-based formulations also makes it suitable for water tracing applications. chromatechcolors.com In industrial settings, this property can be leveraged for process automation, where sensors can detect the presence or absence of the brightener to monitor fluid flow or component presence. radiantcolor.com

Interactions with Substrates and Performance Enhancement Mechanisms

The effectiveness of this compound in its primary applications, such as in the textile and paper industries, is fundamentally linked to its interactions with the substrate at a molecular level. ontosight.ai

Brightener-Fiber Interactions and Binding Theories (e.g., Hydrogen Bonding)

While the precise nature of the binding sites on fibers is not fully understood, the process of a fluorescent whitening agent (FWA) binding to a fiber is a dynamic one. heraproject.com FWA molecules, present in an aqueous solution, penetrate the pores of the fiber and diffuse along the surface of the pore walls. heraproject.com They collide with binding sites and become immobilized. heraproject.com The strength of this binding determines the duration of immobilization before the molecule desorbs and continues its movement within the fiber. heraproject.com

Optimization of Whiteness and Brightness Indices in Treated Materials

The primary function of this compound, a coumarin-type optical brightener, is to enhance the apparent whiteness of materials by absorbing ultraviolet (UV) light and re-emitting it as blue light. chemicalbook.comspecialchem.com This process counteracts the natural yellowish cast often found in substrates like natural fibers and plastics. specialchem.com The optimization of whiteness and brightness is not merely a matter of adding the brightener; it is a complex process influenced by several factors related to the formulation, substrate, and processing conditions.

The effectiveness of a fluorescent whitening agent (FWA) is critically dependent on the specific substrate to which it is applied and the conditions during processing. specialchem.com For instance, in plastic applications, the FWA must be thermally stable to withstand high temperatures during polymerization or polycondensation without significant degradation. epa.gov Similarly, when used as an additive in laundry detergents, the brightener must remain stable in strongly alkaline mediums, during storage, and in the presence of bleaching agents. epa.gov

Research findings indicate that the final optical effect is a result of the interplay between the FWA and other components within a formulation. The presence of certain pigments or other additives can significantly impact the performance of the brightener.

| Factor | Influence on Optimization | Source |

| Substrate Type | The inherent color and chemical nature of the material (e.g., cotton, polyester, paper, plastic) affect the brightener's affinity and performance. chemicalbook.comspecialchem.com | chemicalbook.comspecialchem.com |

| Processing Conditions | High temperatures during plastic manufacturing or harsh chemical environments in detergent production require specific FWA stability. epa.gov | epa.gov |

| Component Interaction | Other additives, such as pigments (e.g., Titanium dioxide) or UV absorbers, can interfere with the FWA's function. specialchem.com | specialchem.com |

| Concentration | Fluorescent whiteners are generally effective at very low concentrations. specialchem.com | specialchem.com |

Competitive Binding Phenomena in Formulation Systems

In complex formulations such as detergents, papers, and plastics, this compound coexists with a variety of other chemical compounds. This environment can lead to competitive binding phenomena, where different components vie for interaction with the substrate or with each other, potentially altering the brightener's efficacy.

A significant example of this is the interaction with white pigments like titanium dioxide (TiO₂), which are commonly used to provide opacity. specialchem.com Titanium dioxide absorbs UV light in the same wavelength range as fluorescent whiteners. specialchem.com This competitive absorption reduces the amount of UV radiation available to be converted into blue light by the FWA, thereby diminishing the achievable degree of whiteness. specialchem.com

Furthermore, the stability of the brightener is paramount. For an optical brightener to be effective, it must be compatible with other chemicals used in the application process, such as the various components of a laundry detergent or the chemicals used in papermaking, including bleaches. epa.govontosight.ai A highly reactive molecule would be unsuitable, as it must remain chemically stable under the rigorous conditions of its application and end-use to maintain its fluorescent properties. epa.gov

Potential in Environmental Remediation Technologies for Fluorescent Brighteners

The widespread use of fluorescent brightening agents in textiles, paper, and detergents has led to their detection in wastewater and surface water. ontosight.ai Concerns about their persistence in the environment have spurred research into effective remediation technologies. ontosight.airesearchgate.net Because these compounds are designed for stability, they are often not fully removed by conventional wastewater treatment processes. preprints.org This has led to the investigation of more advanced methods to eliminate them from effluents. mdpi.com

Removal from Wastewater Effluents through Advanced Treatment Processes (e.g., Activated Carbon Adsorption, Ozonation, Advanced Oxidation)

Advanced treatment processes have shown significant promise for the removal of fluorescent whitening agents (FWAs) from industrial wastewater. These methods are particularly crucial for treating effluents from the paper and textile industries. preprints.org

Activated Carbon Adsorption: This physical process involves the attachment of dissolved molecules onto the surface of activated carbon. mdpi.com The high porosity and vast surface area of activated carbon make it effective for adsorbing organic impurities, including FWAs, from liquid streams. winston-royalguard.com To prevent the carbon pores from becoming clogged with solid contaminants, it is recommended to implement particulate filtration upstream of the carbon filter. winston-royalguard.com While effective, the high cost of this technique can be a limiting factor for widespread use. mdpi.com

Ozonation and Advanced Oxidation Processes (AOPs): These chemical methods utilize powerful oxidizing agents to break down persistent organic pollutants. Ozonation involves the direct application of ozone (O₃), while AOPs generate highly reactive hydroxyl radicals (•OH) to achieve degradation. researchgate.netnih.gov

A study on treating paper-mill wastewater containing a diaminostilbene disulfonic acid derivative (a type of FWA) combined a submerged membrane bioreactor (SMBR) with subsequent ozone oxidation. mdpi.com The research found that an optimized ozone dose could effectively decompose the FWA. Another study focused on pretreating similar wastewater with ozone before a Membrane Bio-Reactor (MBR) process, demonstrating that ozone could convert the FWA into a more biodegradable form. preprints.org

Research into various AOPs, such as the use of ozone, hydrogen peroxide (H₂O₂), UV radiation, and Fenton's reagent (Fe²⁺/H₂O₂), has been conducted on industrial wastewater from FWA production. researchgate.net Processes that generate OH-radicals, like ozonation, proved suitable for oxidizing the wastewater. researchgate.net

Table: Efficacy of Ozonation in FWA Removal from Paper-Mill Wastewater

| Parameter | Initial State | After SMBR Treatment | After Ozone Oxidation | Removal Efficiency | Source |

| COD Concentration | 449.3 mg/L | 100.3 mg/L | - | ~77.68% (SMBR + Ozone) | mdpi.com |

| Optimized Ozone Dose | - | - | 95 mg-O₃/L | - | mdpi.com |

| Ozone Reaction Time | - | - | 20 minutes | - | mdpi.com |

Data from a study on diaminostilbene disulfonic acid derivative FWAs. mdpi.com

Efficacy in Membrane Bioreactor Systems for Industrial Wastewater Treatment

Membrane Bioreactor (MBR) systems represent an advanced biological treatment technology that offers an alternative to conventional activated sludge processes. mdpi.com MBRs can be particularly effective when integrated with other advanced treatments for handling industrial wastewater containing recalcitrant compounds like fluorescent brighteners.

A notable study applied a Submerged Membrane Bioreactor (SMBR) system to treat paper-mill wastewater, followed by an ozone oxidation process specifically to remove the residual FWA. mdpi.com The SMBR process alone achieved a significant reduction in the chemical oxygen demand (COD). The subsequent ozonation step was necessary to break down the non-biodegradable FWA, demonstrating the efficacy of a combined treatment approach. The study determined that the SMBR could produce high-quality effluent, which was then polished by the ozone treatment to remove the target pollutant. mdpi.com This hybrid system highlights a viable pathway for treating complex industrial effluents and improving the quality of discharged water. mdpi.com

Q & A

Q. What spectroscopic techniques are essential for characterizing the optical properties of C.I. Fluorescent Brightener 61?

To evaluate its fluorescence efficacy, use UV-Vis spectroscopy to measure absorption maxima (e.g., ~350–370 nm for stilbene derivatives) and fluorescence emission spectroscopy to determine emission peaks. Calculate the quantum yield using a reference standard (e.g., quinine sulfate) and the formula:

where =quantum yield, =absorbance, =integrated emission intensity, and =refractive index. Ensure solvent consistency, as polarity affects spectral shifts .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Employ HPLC with a C18 column and UV detection (λ=365 nm) to assess purity. For structural confirmation, use NMR (¹H/¹³C) to identify key groups like triazine rings and sulfonate moieties. Cross-reference with FTIR to detect functional groups (e.g., C=N stretch at ~1550 cm⁻¹). Always compare data with literature spectra for stilbene-based brighteners .

Q. What substrate-specific factors influence the brightening efficiency of this compound in textile applications?

Conduct batch adsorption experiments to evaluate substrate affinity. Key variables include:

- Fiber type (e.g., cotton vs. polyester; sulfonate groups enhance cellulose binding).

- pH (optimal at pH 5–7 for ionic interactions).

- Temperature (higher temperatures increase diffusion but may reduce adsorption). Measure whiteness indices (e.g., CIE Whiteness) via spectrophotometry after treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields of this compound across studies?

Discrepancies often arise from solvent effects , concentration-dependent quenching , or instrument calibration errors . Mitigate by:

- Standardizing solvent systems (e.g., aqueous vs. DMF).

- Using traceable calibration standards (e.g., fluorescein for pH-sensitive conditions).

- Validating spectrometer performance with certified reference materials. Publish full experimental parameters (e.g., excitation wavelength, slit widths) to enable reproducibility .

Q. What experimental strategies optimize the photostability of this compound under UV exposure?

Design accelerated aging tests using UV chambers (e.g., 300–400 nm, 0.5 W/m²). Monitor degradation via:

- HPLC to track byproduct formation.

- Fluorescence lifetime measurements to assess excited-state stability. Compare with stabilizers (e.g., hindered amine light stabilizers) or substrate coatings. For quantification, use:

where =initial intensity, =intensity after time .

Q. How does the environmental fate of this compound vary across aquatic ecosystems?

Perform photolysis studies under simulated sunlight (λ>290 nm) to measure half-life. Use LC-MS/MS to identify degradation products (e.g., sulfonated aromatics). Assess toxicity via Daphnia magna bioassays and compare with regulatory thresholds (e.g., EC₅₀ values). Model environmental persistence using EUSES scenarios for wastewater treatment plant removal rates .

Data Contradiction and Comparative Analysis

Q. Why do studies report conflicting efficacy data for this compound on blended fabrics?

Variations arise from fiber blending ratios (e.g., cotton/polyester ratios) and application methods (e.g., exhaust vs. pad-dry-cure). Address by:

- Conducting controlled immersion experiments with fixed parameters.

- Using SEM-EDS to map brightener distribution on fibers.

- Applying ANOVA to statistically compare whiteness indices across substrate types .

Q. How do structural analogs of this compound (e.g., C.I. 220, C.I. 339) differ in performance under identical experimental conditions?

Design a comparative study with the following variables:

Methodological Best Practices

- For synthesis reproducibility : Document molar ratios, catalyst types (e.g., K₂CO₃ for triazine coupling), and purification steps (e.g., recrystallization solvents) .

- For environmental studies : Follow OECD guidelines for biodegradation testing and report limit of detection (LOD) for analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.